7-O-Methyltectorigenin

Description

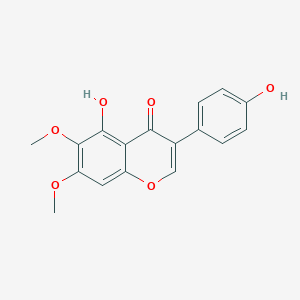

Structure

2D Structure

3D Structure

Properties

CAS No. |

1096-58-8 |

|---|---|

Molecular Formula |

C17H14O6 |

Molecular Weight |

314.29 g/mol |

IUPAC Name |

5-hydroxy-3-(4-hydroxyphenyl)-6,7-dimethoxychromen-4-one |

InChI |

InChI=1S/C17H14O6/c1-21-13-7-12-14(16(20)17(13)22-2)15(19)11(8-23-12)9-3-5-10(18)6-4-9/h3-8,18,20H,1-2H3 |

InChI Key |

JDKYUORVNMYEIK-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=C2C(=C1)OC=C(C2=O)C3=CC=C(C=C3)O)O)OC |

Canonical SMILES |

COC1=C(C(=C2C(=C1)OC=C(C2=O)C3=CC=C(C=C3)O)O)OC |

Other CAS No. |

1096-58-8 |

Origin of Product |

United States |

Phytochemistry and Biogenesis of 7 O Methyltectorigenin

Natural Occurrence and Botanical Distribution of 7-O-Methyltectorigenin

This compound has been isolated and identified in several plant genera, highlighting its distribution across different botanical families.

Isolation from Crotalaria lachnophora

The compound this compound has been successfully isolated from the Cameroonian medicinal plant Crotalaria lachnophora. researchgate.netchiralen.comebi.ac.ukevitachem.com Further studies on the roots of this plant led to the isolation of this and other flavonoids. researchgate.net

Identification in Dalbergia Species (e.g., Dalbergia tonkinensis, Dalbergia sissoo)

The genus Dalbergia is another significant source of this compound. It has been identified in various parts of Dalbergia sissoo, commonly known as Indian rosewood. Specifically, it has been isolated from the flowers and green pods of this species. google.comglobalresearchonline.netgoogle.com The presence of this compound has also been noted in other Dalbergia species, contributing to the rich phytochemical profile of this genus. genome.jpresearchgate.net

Presence in Iris (e.g., Iris pseudopumila) and Lannea Genera

The genus Iris is known for its diverse range of isoflavonoids. While a study on Iris adriatica did not detect this compound derivatives, they have been reported in the related species Iris pseudopumila, suggesting a potential role as a taxonomical marker. tandfonline.com The compound has also been identified in Iris species such as Iris lactea. sciencejournals.ru

Biosynthetic Pathways Leading to this compound

The formation of this compound is a multi-step process that begins with the general flavonoid biosynthetic pathway and involves specific enzymatic modifications.

General Flavonoid Biosynthesis Precursors and Enzymatic Steps

Flavonoid biosynthesis starts from the amino acid phenylalanine, which is converted to p-coumaroyl-CoA through the general phenylpropanoid pathway. nih.gov This pathway involves the sequential action of three key enzymes: phenylalanine ammonia-lyase (PAL), cinnamic acid 4-hydroxylase (C4H), and 4-coumarate: CoA ligase (4CL). nih.gov

The first committed step in flavonoid biosynthesis is catalyzed by chalcone (B49325) synthase (CHS), which condenses p-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone. researchgate.netmdpi.comtaylorandfrancis.com This chalcone is then isomerized by chalcone isomerase (CHI) to a flavanone (B1672756), such as naringenin (B18129). mdpi.comhebmu.edu.cn Naringenin serves as a crucial precursor for various classes of flavonoids, including isoflavones. mdpi.com The conversion of flavanones to isoflavones is a key branching point, catalyzed by isoflavone (B191592) synthase (IFS), a cytochrome P450 enzyme. mdpi.comhebmu.edu.cn This reaction forms a 2-hydroxyisoflavanone (B8725905) intermediate, which is then dehydrated to yield the isoflavone skeleton. frontiersin.org

Key Enzymes in the General Flavonoid Biosynthesis Pathway

| Enzyme | Abbreviation | Function |

| Phenylalanine ammonia-lyase | PAL | Converts phenylalanine to cinnamic acid. nih.gov |

| Cinnamic acid 4-hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid. nih.gov |

| 4-Coumarate:CoA ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. nih.gov |

| Chalcone synthase | CHS | Catalyzes the formation of chalcone. mdpi.comtaylorandfrancis.com |

| Chalcone isomerase | CHI | Isomerizes chalcone to flavanone. mdpi.comhebmu.edu.cn |

| Isoflavone synthase | IFS | Converts flavanone to a 2-hydroxyisoflavanone. mdpi.comhebmu.edu.cn |

Specific Methylation Steps in Isoflavone Biogenesis

The final step in the formation of this compound is the methylation of the isoflavone precursor, tectorigenin (B1682738). This reaction is catalyzed by a specific class of enzymes known as O-methyltransferases (OMTs). frontiersin.org These enzymes transfer a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the isoflavone ring. nih.gov

In the context of isoflavone biosynthesis, isoflavone O-methyltransferases (IOMTs) exhibit specificity for different hydroxyl positions on the isoflavone scaffold. researchgate.net For the synthesis of this compound, an IOMT specifically targets the hydroxyl group at the 7-position of tectorigenin. While research has identified various IOMTs with different substrate and positional specificities, the precise enzyme responsible for the 7-O-methylation of tectorigenin in the aforementioned plant species continues to be an area of active investigation. frontiersin.orgnih.govmdpi.com The methylation of isoflavones can occur at different stages of the biosynthetic pathway, with some OMTs acting on isoflavanones and others on isoflavones directly. frontiersin.orgnih.gov

Chemical Synthesis and Structural Modification of 7 O Methyltectorigenin

De Novo Synthetic Routes for 7-O-Methyltectorigenin and Related Isoflavones

De novo synthesis provides a way to construct complex molecules like this compound from basic chemical building blocks. For isoflavones, several classical and modern synthetic strategies have been established, allowing for the creation of the core 3-phenylchromen-4-one structure.

Two of the most prominent and historically significant methods for isoflavone (B191592) synthesis are the deoxybenzoin (B349326) route and the chalcone (B49325) route. researchgate.net These pathways continue to be refined and are applied to the synthesis of natural isoflavones, including those with complex substitution patterns like glycosyl or prenyl groups. rsc.org

The Deoxybenzoin Route : This is a widely used method for constructing the isoflavone skeleton. The process generally involves the reaction of a substituted phenol (B47542) with a corresponding phenylacetonitrile (B145931) to form a deoxybenzoin (2-hydroxyphenyl benzyl (B1604629) ketone) intermediate. rsc.org This key intermediate is then cyclized to form the isoflavone core. Variations of this route include the Friedel-Crafts acylation of phenols with phenylacetic acids or their acyl chlorides to obtain the deoxybenzoin precursor. rsc.org

The Chalcone Route : This approach mimics the biosynthetic pathway in plants and involves the oxidative rearrangement of a chalcone intermediate. rsc.org Chalcones are synthesized and then undergo an oxidative migration of the B-ring from position 2 to position 3, often using reagents like thallium(III) nitrate. This rearrangement can lead to α-formyldeoxybenzoin intermediates, which then cyclize to yield the final isoflavone structure. rsc.org

While many new synthetic strategies have emerged, their application has often been demonstrated for simpler isoflavones. rsc.org For more complex, substituted isoflavones, these well-established protocols remain central. rsc.org More recent developments in isoflavone synthesis include methods like the Suzuki-Miyaura cross-coupling reaction and Pd-catalysed Negishi cross-coupling of aryl halides with C-3 zincated chromones. researchgate.netrsc.org

| Synthetic Route | Key Intermediates | Description |

| Deoxybenzoin Route | Deoxybenzoins (2-hydroxyphenyl benzyl ketones) | Involves formation of a deoxybenzoin intermediate via reaction of a phenol and phenylacetonitrile, followed by cyclization to the isoflavone core. rsc.org |

| Chalcone Route | Chalcones, α-formyldeoxybenzoins | A biomimetic route where a chalcone undergoes oxidative rearrangement of the B-ring, followed by cyclization to form the isoflavone. rsc.org |

| Suzuki-Miyaura Reaction | Boronic acids, Aryl halides | A cross-coupling reaction used to form the key carbon-carbon bonds in the isoflavone structure. researchgate.net |

| Negishi Cross-Coupling | Organozinc compounds, Aryl halides | A palladium-catalyzed reaction coupling a C-3 zincated chromone (B188151) with an aryl iodide to form the isoflavone skeleton. rsc.org |

Semisynthesis and Derivatization Strategies of this compound

Semisynthesis starts with the natural product, in this case, a precursor isoflavone like tectorigenin (B1682738), and chemically modifies it to produce analogs. This approach is often more efficient than total synthesis for creating a library of related compounds for biological evaluation.

Glycosylation is a common modification of isoflavones that can significantly alter their solubility, stability, and bioavailability. The synthesis of isoflavone glycosides, particularly at the 7-hydroxyl position, is a major focus. Among the hundreds of known isoflavone O-glycosides, the majority feature a sugar moiety at the 7-position. researchgate.net

The synthesis of these glycosides requires regioselective methods to target a specific hydroxyl group among several on the isoflavone scaffold. The general reactivity of hydroxyl groups on the isoflavone core towards nucleophilic substitution is 7-OH > 4'-OH > 5-OH, which facilitates selective reactions at the 7-position. researchgate.net

A common strategy involves:

Protection : Protecting all hydroxyl groups except the one intended for glycosylation. For 7-O-glycosylation, selective deprotection of a peracylated isoflavone is often employed. For instance, using thiophenol and imidazole (B134444) can selectively remove an acyl group at the 7-position due to the higher acidity of the 7-OH group. researchgate.net

Glycosylation : The free hydroxyl group is then reacted with a protected sugar donor, such as a glycosyl trifluoroacetimidate, often activated by a Lewis acid like boron trifluoride etherate (BF₃·Et₂O). researchgate.netnih.gov This step creates the glycosidic bond.

Deprotection : Finally, the protecting groups on the sugar and any remaining on the isoflavone are removed under carefully controlled conditions to yield the final glycosylated product. researchgate.net

This type of methodology has been successfully used to prepare the 7-O-glycosides of major isoflavones like daidzein (B1669772), genistein (B1671435), and glycitein. nih.gov For the synthesis of a 4'-O-galactoside of this compound, a similar strategy would be employed, but would require selective protection of the 5- and 7-hydroxyl groups (or starting with this compound itself) to allow for specific glycosylation at the 4'-position.

Beyond glycosylation, other structural modifications are explored to create novel isoflavone derivatives. A key area of interest is the synthesis of prenylated isoflavones. researchgate.net These derivatives are often synthesized using methods like the 2,3-oxidative rearrangement/cross-metathesis approach, which can introduce prenyl groups at various positions on the isoflavone scaffold. researchgate.net For example, this strategy has been used to synthesize natural isoflavones such as 5-deoxy-3′-prenylbiochanin A and 7-methoxyebenosin for the first time. researchgate.net

The synthesis of complex, polycyclic derivatives has also been achieved. Strategies such as the intramolecular Diels-Alder reaction have been used to construct elaborate systems fused to the isoflavone core, demonstrating the versatility of chemical synthesis in creating structurally diverse analogs from isoflavone precursors. nih.gov

Chemoenzymatic Synthesis Approaches for this compound

Chemoenzymatic synthesis combines the efficiency and selectivity of biological catalysts (enzymes) with the flexibility of traditional organic chemistry. nih.govrsc.org This approach can overcome challenges in chemical synthesis, such as achieving high regioselectivity and stereoselectivity under mild reaction conditions.

The biosynthesis of isoflavones in plants provides a blueprint for potential chemoenzymatic strategies. The core isoflavone structure is synthesized from flavanone (B1672756) precursors like naringenin (B18129) or liquiritigenin (B1674857) through the action of two key enzymes: isoflavone synthase (IFS), a cytochrome P450 enzyme, and 2-hydroxyisoflavanone (B8725905) dehydratase (HID). nih.govnih.gov

For the synthesis of this compound, specific enzymes involved in methylation are of high interest. O-methyltransferases (OMTs) are responsible for adding methyl groups to specific hydroxyl positions on the isoflavone ring. For example, isoflavone 4'-O-methyltransferase (I4'OMT) catalyzes the conversion of daidzein to formononetin. nih.gov Similarly, specific OMTs are responsible for the methylation at the 7-position.

A potential chemoenzymatic route to this compound could involve:

Chemical synthesis of a suitable precursor isoflavone, such as tectorigenin.

Enzymatic methylation at the 7-position using a specific 7-O-methyltransferase. This step leverages the enzyme's inherent regioselectivity to target the 7-OH group precisely, avoiding the need for complex protection-deprotection steps common in purely chemical methods.

This integration of chemical and enzymatic steps can streamline the synthesis of complex natural products, and advances in enzyme engineering allow for the modification of enzymes to accept non-natural substrates or perform novel reactions. nih.gov

| Enzyme Class | Function in Isoflavone Biosynthesis | Potential Chemoenzymatic Application |

| Isoflavone Synthase (IFS) | Catalyzes the conversion of flavanones (e.g., liquiritigenin) to 2-hydroxyisoflavanones. nih.gov | Production of the core isoflavone skeleton from flavanone precursors. |

| 2-hydroxyisoflavanone dehydratase (HID) | Dehydrates 2-hydroxyisoflavanones to form the isoflavone aglycone (e.g., daidzein). nih.gov | Used in tandem with IFS to produce the isoflavone core. |

| O-methyltransferases (OMTs) | Transfer a methyl group from S-adenosyl methionine to a specific hydroxyl group on the isoflavone. nih.gov | Regioselective methylation of an isoflavone precursor to produce methylated derivatives like this compound. |

| UDP-glycosyltransferases (UGTs) | Transfer a sugar moiety from a UDP-sugar donor to the isoflavone aglycone to form glycosides. encyclopedia.pub | Regioselective glycosylation of isoflavones to produce specific glycosides. |

Advanced Analytical Methodologies for 7 O Methyltectorigenin Characterization

Spectroscopic Approaches for Structural Elucidation

Spectroscopy involves the interaction of electromagnetic radiation with a molecule to produce a spectrum, which serves as a unique molecular fingerprint. Different spectroscopic methods provide distinct pieces of structural information, which, when combined, allow for a complete characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 7-O-Methyltectorigenin, both one-dimensional (¹H-NMR, ¹³C-NMR) and two-dimensional NMR experiments are employed.

¹H-NMR Spectroscopy : This technique identifies the number and type of hydrogen atoms (protons) in the molecule. The chemical shift (δ) of each proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons. Key expected signals for this compound include a singlet for the methoxy (B1213986) group (-OCH₃) protons, distinct signals for the aromatic protons on the A and B rings, and a characteristic singlet for the C2 proton of the isoflavone (B191592) core. researchgate.net

¹³C-NMR Spectroscopy : This method provides a count of the unique carbon atoms in the molecule and information about their hybridization and electronic environment. researchgate.net The spectrum of this compound would be expected to show signals for the carbonyl carbon (C4), the olefinic carbons of the C-ring, the oxygenated aromatic carbons, and the methoxy carbon. spectrabase.comnih.gov

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

| Atom | Predicted ¹H-NMR Chemical Shift (δ, ppm) | Predicted ¹³C-NMR Chemical Shift (δ, ppm) |

|---|---|---|

| C2 | ~8.0 (s) | ~154 |

| C4 | - | ~175 |

| C5 | - | ~158 |

| C6 | ~6.4 (s) | ~93 |

| C7 | - | ~165 |

| C8 | ~6.9 (s) | ~102 |

| C9 | - | ~158 |

| C10 | - | ~116 |

| C1' | - | ~123 |

| C2', C6' | ~7.4 (d) | ~131 |

| C3', C5' | ~6.9 (d) | ~116 |

| C4' | - | ~158 |

| 7-OCH₃ | ~3.9 (s) | ~56 |

| 5-OH | ~12.9 (s) | - |

| 4'-OH | Variable (broad s) | - |

Note: Predicted values are based on data from similar flavonoid structures and chemical shift prediction software. Actual experimental values may vary depending on the solvent and experimental conditions. spectrabase.compdx.edu

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with extremely high accuracy. youtube.com Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to several decimal places. This precision allows for the calculation of a unique elemental formula, distinguishing between compounds with the same nominal mass (isobars).

For this compound (C₁₇H₁₄O₆), HRMS would confirm the molecular weight by detecting the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺) at a very precise m/z value. Tandem mass spectrometry (MS/MS) experiments further aid in structural elucidation by fragmenting the parent ion and analyzing the resulting daughter ions. researchgate.netnih.gov The fragmentation pattern, showing losses of characteristic groups like methyl radicals (•CH₃) or carbon monoxide (CO), provides evidence for the core isoflavone structure and the presence of methoxy and hydroxyl groups. miamioh.edulibretexts.org

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are based on the principle that chemical bonds vibrate at specific, quantized frequencies.

Infrared (IR) Spectroscopy : The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. Key expected absorptions include a broad O-H stretching band for the hydroxyl groups, C-H stretching for the aromatic and methyl groups, a strong C=O (carbonyl) stretching band for the γ-pyrone ring (~1650-1700 cm⁻¹), C=C stretching bands for the aromatic rings, and C-O stretching bands for the ether and phenol (B47542) functionalities. researchgate.netnih.gov

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it useful for analyzing the aromatic ring and C=C double bond vibrations.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3200-3600 (Broad) |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-3000 |

| C=O (Ketone) | Stretching | 1650-1700 |

| Aromatic C=C | Stretching | 1450-1600 |

| C-O (Ether/Phenol) | Stretching | 1000-1300 |

Source: Based on general IR correlation charts and data for similar isoflavone compounds. pressbooks.pub

Electronic Absorption Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, providing information about the conjugated π-electron systems within a molecule. The UV spectrum of an isoflavone typically shows two major absorption bands. nih.gov

For this compound, these bands are:

Band I : Occurring at a longer wavelength (typically 300-340 nm), this band is associated with the electronic transitions of the cinnamoyl system (B-ring and the heterocyclic C-ring). nih.gov

Band II : Found at a shorter wavelength (typically 245-270 nm), this band corresponds to the electronic transitions of the benzoyl system (A-ring). nih.govresearchgate.net

The exact position and intensity of these absorption maxima (λmax) are sensitive to the substitution pattern on the rings. The use of shift reagents, such as aluminum chloride (AlCl₃), can help identify the location of free hydroxyl groups, as they cause a bathochromic (red) shift in the spectrum if they can chelate with the reagent. scielo.brscispace.com

Chromatographic Techniques for Purity and Identity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a pure compound like this compound, it is the primary method for assessing purity and confirming its identity against a reference standard.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the purity assessment and quantification of isoflavones. nih.govnih.gov A typical HPLC method for this compound involves a reversed-phase setup.

Stationary Phase : A nonpolar C18 (octadecylsilyl) column is commonly used.

Mobile Phase : A polar mobile phase, typically a gradient mixture of an aqueous solvent (often with a small amount of acid like acetic or formic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol, is employed. google.com

Detection : A UV detector is most common, set at one of the absorption maxima (e.g., ~260 nm) determined by UV-Vis spectroscopy to monitor the eluting compound. researchgate.net

In an HPLC analysis, the purity of a this compound sample is determined by injecting a solution of the compound and obtaining a chromatogram. The compound is identified by its characteristic retention time under the specific analytical conditions. Purity is calculated from the resulting chromatogram by integrating the area of all observed peaks; an ideal, 100% pure sample would show only a single peak. nih.govmdpi.comnih.gov

Ultra-High Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS/MS) Profiling

Ultra-High Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS/MS) stands as a powerful technique for the separation and identification of isoflavonoids like this compound from complex matrices, such as plant extracts. libretexts.orgnih.gov This method offers superior separation efficiency, sensitivity, and mass accuracy compared to conventional HPLC techniques. nih.gov

The characterization process involves the initial separation of the compound using a UHPLC system, typically employing a reversed-phase column (e.g., C18). The mobile phase usually consists of a gradient mixture of an aqueous solvent (often containing a modifier like formic acid to improve ionization) and an organic solvent such as acetonitrile or methanol. This gradient allows for the efficient elution of compounds with varying polarities.

Following chromatographic separation, the analyte enters the high-resolution mass spectrometer, commonly a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source. ESI in negative mode is frequently utilized for the analysis of isoflavones, as they readily form deprotonated molecules [M-H]⁻. nih.gov HRMS provides a highly accurate mass measurement of this precursor ion, allowing for the determination of its elemental composition.

Tandem mass spectrometry (MS/MS) is then performed by subjecting the precursor ion to collision-induced dissociation (CID). The resulting fragmentation pattern is a unique fingerprint of the molecule. For this compound (C₁₇H₁₄O₅), the expected deprotonated molecule is [M-H]⁻ at m/z 313. The fragmentation of this ion provides key structural information. A characteristic loss of a methyl radical (•CH₃) from the methoxy group results in a major fragment ion at m/z 298, corresponding to the tectorigenin (B1682738) anion. Further fragmentation can occur via retro-Diels-Alder (RDA) reactions within the C-ring of the isoflavone skeleton, providing additional structural confirmation. nih.gov

The table below summarizes the expected UHPLC-HRMS/MS data for the characterization of this compound.

| Parameter | Description |

| UHPLC Column | Typically a reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm) |

| Mobile Phase | Gradient elution with (A) Water + 0.1% Formic Acid and (B) Acetonitrile |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Precursor Ion [M-H]⁻ | m/z 313.0768 (Calculated for C₁₇H₁₃O₅⁻) |

| Major MS/MS Fragments | m/z 298.0533 ([M-H-CH₃]⁻, loss of methyl radical) |

| m/z 165 (Resulting from RDA fragmentation) | |

| m/z 147 (Resulting from RDA fragmentation) |

This interactive table outlines the typical parameters and expected mass spectrometric data for identifying this compound.

Computational Chemistry in Structural Analysis and Characterization of this compound

Computational chemistry, particularly using methods like Density Functional Theory (DFT), serves as a vital tool to complement experimental data in the structural analysis of molecules like this compound. researchgate.net These in silico approaches allow for the prediction of molecular geometry, electronic properties, and spectroscopic signatures, which aids in confirming the experimentally determined structure.

By performing geometry optimization calculations, researchers can determine the most stable three-dimensional conformation of the this compound molecule. These calculations predict bond lengths, bond angles, and dihedral angles, providing a theoretical structural model that can be compared with data from X-ray crystallography, if available.

Furthermore, DFT calculations can predict various electronic properties that are key to a molecule's characterization. The calculation of the Molecular Electrostatic Potential (MEP) map, for instance, visualizes the electron density distribution and identifies regions susceptible to electrophilic or nucleophilic attack. For this compound, the MEP would show negative potential around the oxygen atoms of the hydroxyl and carbonyl groups, indicating these as sites for potential hydrogen bonding or electrophilic interaction.

Computational methods are also employed to predict spectroscopic data. Theoretical calculations of NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra can be correlated with experimental spectra. For example, calculated ¹H and ¹³C NMR chemical shifts can help assign the signals in experimentally obtained NMR spectra, confirming the position of the methyl group on the 7-hydroxyl position of the tectorigenin backbone. While calculated vibrational frequencies often require a scaling factor, they provide a strong basis for assigning bands in an experimental IR spectrum. mdpi.com

The table below details the types of data that can be generated for this compound using computational chemistry.

| Computational Method | Output Data | Application in Characterization |

| Density Functional Theory (DFT) | Optimized Molecular Geometry | Predicts the most stable 3D structure, including bond lengths and angles. |

| Molecular Electrostatic Potential (MEP) | Maps electron-rich and electron-poor regions of the molecule. | |

| Frontier Molecular Orbitals (HOMO/LUMO) | Determines electronic properties and reactivity indices. | |

| Calculated Spectroscopic Data (NMR, IR) | Aids in the interpretation and confirmation of experimental spectra. |

This interactive table summarizes the application of computational methods in the structural analysis of this compound.

Molecular and Cellular Mechanisms of 7 O Methyltectorigenin Bioactivity

Anti-inflammatory Modulations

7-O-Methyltectorigenin has demonstrated notable anti-inflammatory properties through various molecular and cellular mechanisms. These mechanisms primarily involve the inhibition of key inflammatory mediators and signaling pathways.

Nitric oxide (NO) is a significant signaling molecule in inflammatory processes. While it plays a role in physiological functions, its overproduction by inducible nitric oxide synthase (iNOS) can lead to tissue damage. nih.govmdpi.com this compound has been shown to inhibit the production of NO in inflammatory cells. nih.govmdpi.com This inhibitory effect is crucial in mitigating the inflammatory response.

The inhibition of NO production is often mediated through the downregulation of iNOS expression. mdpi.com In macrophages, the activation of iNOS is typically triggered by stimuli like lipopolysaccharides (LPS) and pro-inflammatory cytokines. nih.govqiagen.com Research indicates that this compound can suppress the signaling pathways that lead to iNOS activation. mdpi.com Specifically, it can interfere with the activation of transcription factors such as NF-κB, which are essential for the induction of the iNOS gene. nih.gov

Studies on related isoflavonoids suggest that the methoxyl group at the 6-position, a feature of tectorigenin (B1682738) (the parent compound of this compound), enhances the inhibitory activity against microglial activation and subsequent NO release. mdpi.com

Below is an interactive data table summarizing the inhibitory effects of this compound and related compounds on NO production.

| Compound | Cell Line | Inducer | IC50 (µM) |

| 7-methyl-tectorigenin-4'-O-[beta-D-glucopyranosyl-(1-->6)-beta-D-glucopyranoside] | RAW 264.7 (murine macrophages) | LPS | 29.4 nih.gov |

| Irisolidone | RAW 264.7 (murine macrophages) | LPS | 23.6 nih.gov |

| Isoorientin | Not specified | Not specified | 61.00 mdpi.com |

| Isovitexin | Not specified | Not specified | 66.70 mdpi.com |

Cyclooxygenase-2 (COX-2) is an enzyme that is typically induced during inflammation and plays a key role in the synthesis of prostaglandins, which are potent inflammatory mediators. wikipedia.orgnih.gov The downregulation of COX-2 is a significant mechanism for controlling inflammation. csic.es

Research on tectorigenin, the parent compound of this compound, has shown that it can inhibit the induction of COX-2 in a dose-dependent manner. mdpi.com This inhibition leads to a decrease in the production of prostaglandin (B15479496) E2 (PGE2), a key inflammatory prostaglandin. mdpi.comfrontiersin.org The mechanism of COX-2 downregulation by related flavonoids often involves the suppression of signaling pathways that are activated by inflammatory stimuli, such as the NF-κB and MAPK pathways. mdpi.commdpi.com By inhibiting these pathways, the expression of the COX-2 gene is reduced, leading to a decrease in the synthesis of inflammatory prostaglandins. frontiersin.org

Pro-inflammatory cytokines, including Interleukin-1 (IL-1), Interleukin-6 (IL-6), Interleukin-12 (IL-12), and Tumor Necrosis Factor-alpha (TNF-α), are crucial mediators of the inflammatory response. thermofisher.comnih.gov These cytokines are involved in a wide range of cellular activities, including cell proliferation, differentiation, and apoptosis. thermofisher.commdpi.comfrontiersin.org

Studies on related flavonoids have demonstrated their ability to modulate the signaling of these inflammatory cytokines. mdpi.com For instance, tectorigenin has been found to inhibit the upregulation of inflammatory cytokines like IL-1, IL-6, IL-12, and TNF-α, which are often induced by lipopolysaccharide (LPS). mdpi.com This inhibition is thought to occur through the modulation of signaling pathways such as the NF-κB pathway, which is a common downstream target of these cytokines. mdpi.comfrontiersin.org By suppressing these signaling pathways, this compound and related compounds can effectively reduce the production and downstream effects of these potent inflammatory mediators. mdpi.commdpi.com

Antiproliferative and Cell Cycle Regulation Research

In addition to its anti-inflammatory effects, this compound has been investigated for its potential to control cell growth and proliferation, particularly in the context of cancer research.

The cell cycle is a tightly regulated process that governs cell division. youtube.com Dysregulation of the cell cycle can lead to uncontrolled cell proliferation, a hallmark of cancer. youtube.com One strategy to inhibit cancer cell growth is to induce cell cycle arrest, which prevents cells from progressing through the division cycle. nih.gov

Research has indicated that this compound and its parent compounds can induce cell cycle arrest in cancer cells. researchgate.net For example, tectorigenin has been shown to cause an increase in the percentage of cells in the G2/M phase of the cell cycle in various cancer cell lines. nih.gov This arrest at the G2/M checkpoint prevents the cells from entering mitosis, thereby halting their proliferation. researchgate.net The induction of cell cycle arrest is a key mechanism by which these compounds exert their antiproliferative effects. medchemexpress.comyoutube.com

Apoptosis, or programmed cell death, is a natural and essential process for removing damaged or unwanted cells from the body. encyclopedia.pub The induction of apoptosis is a major goal of many cancer therapies. nih.gov

This compound has been shown to induce apoptosis in cancer cells. The molecular pathways leading to apoptosis are complex and often involve the activation of a family of proteases called caspases. encyclopedia.pub Research on tectorigenin has revealed that it can induce apoptosis through the mitochondrial-mediated pathway. nih.gov This pathway involves an increase in reactive oxygen species (ROS), an elevation of intracellular calcium levels, and the activation of caspase-9 and caspase-3. nih.gov

Furthermore, the regulation of apoptosis is closely linked to the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. nih.govnih.gov Tectorigenin has been shown to modulate the expression of these proteins, leading to an increased Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria and subsequent caspase activation. frontiersin.orgplos.orgmdpi.com

The following table provides a summary of the effects of tectorigenin on apoptosis-related proteins and processes.

| Cell Line | Effect | Key Molecular Changes |

| HepG2 (Hepatocellular carcinoma) | Induced apoptosis via mitochondrial-mediated pathway | Increased ROS, intracellular Ca2+, caspase-9, and caspase-3; Decreased mitochondrial membrane potential nih.gov |

| Saos2 and U2OS (Osteosarcoma) | Inhibited proliferation, migration, and invasion | Increased cleaved caspase-3; Decreased MMP-1, MMP-2, and MMP-9 nih.gov |

| HL-60 (Leukemia) | Induced differentiation and apoptosis | Caused apoptotic changes of DNA nih.gov |

Antimicrobial and Antifungal Action at the Molecular Level

The development of microbial resistance to conventional antibiotics has spurred research into new therapeutic strategies, including the inhibition of bacterial defense mechanisms.

A primary mechanism of multidrug resistance (MDR) in bacteria involves the active transport of antibiotics out of the cell by membrane proteins known as efflux pumps. nih.govfrontiersin.org These pumps, which are found in both prokaryotic and eukaryotic cells, can recognize and expel a wide range of structurally diverse compounds, thereby lowering the intracellular concentration of a drug below its effective threshold. frontiersin.orgnih.gov Major families of bacterial efflux pumps include the ATP-binding cassette (ABC) superfamily, which utilizes ATP hydrolysis to drive transport, as well as the resistance-nodulation-division (RND) family. nih.govdiamond.ac.ukmdpi.com

Inhibiting these pumps is a promising strategy to restore the efficacy of existing antibiotics. frontiersin.orgnih.gov Efflux pump inhibitors (EPIs) can function through several mechanisms. nih.gov Some act as competitive inhibitors, binding to the same site on the pump as the antibiotic substrate. nih.gov Others may bind non-competitively to a different site, inducing a conformational change that reduces the pump's affinity for its substrate. nih.gov The development of EPIs, particularly those derived from natural sources, is an active area of research aimed at combating MDR in pathogenic bacteria. nih.govnih.gov

Interference with Bacterial Quorum Sensing and Biofilm Formation

Bacteria can coordinate gene expression and collective behaviors, such as virulence and biofilm formation, through a cell-to-cell communication system called quorum sensing (QS). nih.govwikipedia.orgnih.gov This process relies on the production, release, and population-wide detection of small signaling molecules called autoinducers. nih.gov As the bacterial population density increases, the concentration of these autoinducers surpasses a threshold, triggering the activation of specific genes. wikipedia.org Many of these genes encode virulence factors or are essential for the formation of biofilms—structured communities of bacteria encased in a self-produced matrix. nih.govproquest.commdpi.com

Biofilms provide bacteria with enhanced protection against antibiotics and host immune responses. proquest.com Therefore, interfering with QS, a strategy known as quorum quenching, represents an innovative approach to control bacterial infections without exerting direct bactericidal pressure, which may reduce the likelihood of resistance development. nih.govnih.gov Quorum quenching can be achieved by inhibiting the synthesis of autoinducers or by enzymatically degrading them. nih.gov This disruption of communication can prevent the formation of biofilms and attenuate bacterial pathogenicity. mdpi.comnih.gov

Neurobiological Target Interactions and Pathways

Research into flavonoids and related isoflavones has revealed significant potential for interaction with key targets in neurodegenerative diseases, primarily through the inhibition of critical enzymes and the modulation of neuroprotective signaling pathways.

Inhibiting the enzymes that hydrolyze the neurotransmitter acetylcholine (B1216132) (ACh)—namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—is a cornerstone of symptomatic treatment for Alzheimer's disease (AD). ms-editions.clnih.gov By preventing ACh degradation, these inhibitors increase the level and duration of action of ACh in the synaptic cleft, which can help to ameliorate cognitive deficits. ms-editions.cl While AChE is the primary target in a healthy brain, BChE activity increases in the AD brain, making it an important therapeutic target as well. nih.govresearchgate.net

Flavonoids have been investigated as a source of cholinesterase inhibitors. nih.gov A study on flavonoids isolated from Millettia pachycarpa identified compounds with potent and selective inhibitory activity against BChE, as well as dual inhibitors of both AChE and BChE. nih.gov Kinetic analysis showed these flavonoids acted as mixed-type or competitive inhibitors, indicating binding at either the catalytic site, the peripheral anionic site, or both. nih.govnih.gov

Table 1: Cholinesterase Inhibitory Activity of Flavonoids from Millettia pachycarpa This table presents data for flavonoid compounds related to this compound, as reported in the cited literature.

| Compound (from study) | Target Enzyme | IC₅₀ (µM) | Inhibition Type |

| 3 | AChE | 17.14 | Competitive |

| 3 | BChE | 5.68 | Mixed-type |

| 7 | BChE | 2.34 | Mixed-type |

| 8 | BChE | 11.49 | Mixed-type |

| Source: nih.gov |

The amyloid cascade hypothesis is a central theory in the pathogenesis of Alzheimer's disease. frontiersin.org It posits that the disease is initiated by the abnormal processing of the amyloid precursor protein (APP) into amyloid-beta (Aβ) peptides. frontiersin.orgnih.gov The first and rate-limiting step in this amyloidogenic pathway is the cleavage of APP by the enzyme beta-secretase 1 (BACE1). frontiersin.orgfrontiersin.org Subsequent cleavage by γ-secretase releases Aβ peptides, particularly the aggregation-prone Aβ42, which can form soluble oligomers and insoluble plaques in the brain, leading to synaptic dysfunction and neurodegeneration. frontiersin.orgnih.gov

Because of its critical role, BACE1 is a prime therapeutic target for developing disease-modifying treatments for AD. frontiersin.orgnih.gov Inhibition of BACE1 is expected to reduce the production of all forms of Aβ, thereby slowing or preventing the downstream pathological cascade. nih.gov Various natural compounds, including numerous flavonoids, have been screened for their BACE1 inhibitory potential. mdpi.comresearchgate.net The inhibitory activity is often influenced by the specific hydroxylation and methoxylation patterns on the flavonoid scaffold. mdpi.com

Table 2: BACE1 Inhibitory Activity of Selected Flavonoids This table presents IC₅₀ values for various flavonoids as reported in the cited literature.

| Compound | BACE1 IC₅₀ (µM) |

| Apigenin | 38.50 |

| Naringenin (B18129) | 38.06 |

| Pinostrobin | 4.35 |

| 5-hydroxy-3′,4′,7-trimethoxyflavone | 2.14 |

| (-)-Epigallocatechin | 2.40 |

| Lupeol | 5.12 |

| Source: nih.govmdpi.com |

Beyond direct enzyme inhibition, this compound and related isoflavones may exert neuroprotective effects by modulating intracellular signaling pathways involved in inflammation and oxidative stress, two key components of neurodegeneration.

Inhibition of Pro-inflammatory Pathways (NF-κB and MAPK): Neuroinflammation, often mediated by activated microglia, contributes significantly to neuronal damage in diseases like AD. ijbs.com The nuclear factor-kappa B (NF-κB) signaling pathway is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes. nih.govcellsignal.com The classical NF-κB pathway is activated by various stimuli, leading to the degradation of the inhibitor IκB and the translocation of NF-κB dimers to the nucleus to induce gene expression. cellsignal.comfrontiersin.org The mitogen-activated protein kinase (MAPK) pathway often acts upstream of or in concert with NF-κB to promote inflammatory responses. plos.org Polyphenolic compounds have been shown to exert anti-neuroinflammatory effects by inhibiting the activation of both the NF-κB and MAPK pathways, thereby reducing the production of inflammatory mediators. ijbs.commdpi.com

Activation of Antioxidant Pathways (Nrf2/HO-1): Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them, is a major contributor to neuronal cell death. aginganddisease.org Cells defend against oxidative damage via the Keap1-Nrf2 antioxidant response pathway. aginganddisease.orgnih.gov Under conditions of stress, the transcription factor Nrf2 dissociates from its inhibitor Keap1 and translocates to the nucleus. nih.govnih.gov There, it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes, including Heme Oxygenase-1 (HO-1). nih.govmdpi.com HO-1 is a potent antioxidant enzyme that helps resolve inflammation and protect cells from oxidative damage. nih.govmdpi.com Activation of the Nrf2/HO-1 pathway by natural compounds is a key mechanism of neuroprotection. mdpi.comaginganddisease.orgmdpi.com

Antioxidative Stress Response Pathways

This compound has demonstrated the ability to modulate pathways involved in the cellular response to oxidative stress. ontosight.ai A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govrenibus.com Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (KEAP1). journalmeddbu.com When cells are exposed to oxidative stress, Nrf2 is released from KEAP1 and moves into the nucleus. journalmeddbu.comfrontiersin.org

Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), a specific DNA sequence found in the promoter region of various antioxidant genes. nih.govfrontiersin.org This binding initiates the transcription of these genes, leading to the production of protective proteins. nih.gov One of the crucial downstream targets of Nrf2 is Heme Oxygenase-1 (HO-1), an enzyme with potent antioxidant and anti-inflammatory properties. frontiersin.orgnih.gov The induction of HO-1 is a significant contributor to the protective effects observed with compounds that activate the Nrf2 pathway. nih.gov The activation of the Nrf2/HO-1 axis enhances the cell's capacity to neutralize reactive oxygen species (ROS) and combat oxidative damage. frontiersin.orgnih.gov

| Pathway Component | Role in Antioxidative Stress Response |

| Nrf2 | A transcription factor that regulates the expression of antioxidant proteins. journalmeddbu.com |

| KEAP1 | A protein that binds to Nrf2 in the cytoplasm, keeping it inactive. journalmeddbu.com |

| ARE | A specific DNA sequence that Nrf2 binds to, initiating gene transcription. nih.govfrontiersin.org |

| HO-1 | An antioxidant enzyme whose production is increased by Nrf2 activation. frontiersin.orgnih.gov |

Immunomodulatory Effects on Lymphocyte Activity and Cytokine Balance

The immunomodulatory properties of isoflavones, including those structurally related to this compound, have been investigated for their effects on lymphocyte activity and the balance of cytokines. researchgate.net T-lymphocytes, which include CD4+ (helper) and CD8+ (cytotoxic) cells, are crucial components of the adaptive immune system. nih.gov Their activity is modulated by cytokines, which are signaling proteins that can be broadly categorized into Th1 (e.g., IL-2, IFN-gamma) and Th2 (e.g., IL-4, IL-5) types. researchgate.net A balanced cytokine profile is essential for a proper immune response. ankascin.org

Studies on related isoflavones have shown that they can influence the proliferation of T-cells and the production of Th1 and Th2 cytokines in a dose-dependent manner. researchgate.net For instance, some isoflavones have been observed to stimulate T-cell proliferation and the production of Th1 cytokines, while others act as immunosuppressants for both T-cells and cytokines. researchgate.net The methylation of these isoflavones appears to be important, as it has been shown to decrease their immunomodulatory activity, highlighting the significance of free phenolic groups for this biological effect. researchgate.net

| Cell/Cytokine | Function in Immune Response |

| CD4+ T-cells | Helper T-cells that play a central role in orchestrating the immune response. nih.gov |

| CD8+ T-cells | Cytotoxic T-cells that kill infected or cancerous cells. nih.gov |

| Th1 Cytokines (IL-2, IFN-gamma) | Promote cell-mediated immunity. researchgate.net |

| Th2 Cytokines (IL-4, IL-5) | Promote humoral (antibody-mediated) immunity. researchgate.net |

Broader Molecular Target Investigations

The bioactivity of this compound and related isoflavones extends to a wide array of molecular targets and signaling pathways that are central to cellular processes like inflammation, proliferation, and survival.

PPARγ/NF-κB: Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a role in regulating inflammation. plos.org It can suppress the activity of nuclear factor-kappa B (NF-κB), a key transcription factor that drives the expression of pro-inflammatory genes. nih.govnih.gov The interplay between PPARγ and NF-κB is a critical point of regulation in inflammatory responses. plos.org

PI3K/AKT: The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a major signaling cascade that regulates fundamental cellular functions, including cell growth, proliferation, and survival. wikipedia.orgkegg.jpnih.gov Activation of this pathway is initiated by various stimuli and leads to the activation of AKT, which in turn phosphorylates a multitude of downstream targets involved in these cellular processes. wikipedia.orgnih.gov

TLR4/NF-κB: Toll-like receptor 4 (TLR4) is a pattern recognition receptor that plays a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns, such as lipopolysaccharide (LPS). frontiersin.orgplos.org Activation of TLR4 triggers a signaling cascade that leads to the activation of NF-κB and the subsequent production of pro-inflammatory cytokines. frontiersin.orgscienceopen.comaging-us.com

IKKβ/NF-κB/JNK: IκB kinase β (IKKβ) is a key component of the IKK complex, which is responsible for activating the NF-κB pathway. nih.govfrontiersin.org The c-Jun N-terminal kinase (JNK) pathway is another important signaling cascade that is involved in stress responses, apoptosis, and inflammation. nih.gov There is significant crosstalk between the NF-κB and JNK pathways, and their coordinated regulation is crucial for cellular homeostasis. plos.orgembopress.org

ERK/JNK and MAPK/JNK/AP-1: The mitogen-activated protein kinase (MAPK) pathways, which include the extracellular signal-regulated kinase (ERK) and JNK pathways, are critical signaling modules that convert extracellular stimuli into a wide range of cellular responses. nih.govcellsignal.com These pathways can activate transcription factors like Activator Protein-1 (AP-1), which in turn regulate the expression of genes involved in processes such as cell proliferation and inflammation. nih.gov

AKT/MAPK: There is considerable crosstalk between the PI3K/AKT and MAPK signaling pathways. nih.gov These two major signaling networks can influence each other's activity to fine-tune cellular responses to external cues. cellsignal.com

TGF-β1/Smad: The Transforming growth factor-beta 1 (TGF-β1)/Smad pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and extracellular matrix production. Upon ligand binding, TGF-β receptors activate Smad proteins, which then translocate to the nucleus to regulate target gene expression.

| Pathway/Target | Key Functions |

| PPARγ/NF-κB | Regulation of inflammation and gene expression. plos.orgnih.govnih.gov |

| PI3K/AKT | Cell growth, proliferation, and survival. wikipedia.orgkegg.jpnih.gov |

| TLR4/NF-κB | Innate immune response and inflammation. frontiersin.orgplos.orgscienceopen.comaging-us.com |

| IKKβ/NF-κB/JNK | Inflammatory and stress responses. nih.govfrontiersin.orgnih.govplos.orgembopress.org |

| ERK/JNK, MAPK/JNK/AP-1 | Cellular responses to stimuli, including proliferation and inflammation. nih.govcellsignal.comnih.gov |

| AKT/MAPK | Crosstalk between major signaling pathways. nih.govcellsignal.com |

| TGF-β1/Smad | Cell growth, differentiation, and extracellular matrix production. |

Structure Activity Relationship Sar Investigations of 7 O Methyltectorigenin Analogs

Correlating Substituent Effects with Biological Potency and Selectivity

The biological activity of 7-O-Methyltectorigenin analogs is significantly influenced by the nature and position of various substituents on the isoflavone (B191592) core. Research into these substituent effects helps to delineate the structural requirements for specific biological actions. For instance, in the context of phosphodiesterase 5 (PDE5) inhibition, a study of extracts from Dalbergia cochinchinensis leaves, which contain isoflavonoids, demonstrated that different parts of the plant exhibited varying inhibitory potencies. nih.gov The leaf extract showed the highest potency, suggesting that the specific profile of compounds, including their substituent patterns, is crucial for activity. nih.gov

The addition of certain chemical groups can dramatically alter the biological profile of the parent compound. For example, in studies of other classes of compounds, the addition of electron-withdrawing groups to specific positions on a phenyl ring has been shown to improve binding affinity to biological targets. nih.gov This principle is broadly applicable in medicinal chemistry and suggests that similar modifications to the this compound scaffold could modulate its activity. The steric bulk of substituents is another critical factor; substituents that are too large can hinder binding to a target receptor or enzyme active site, leading to decreased potency. nih.gov

Interactive Table: Substituent Effects on Biological Activity

| Analog | Substituent Modification | Observed Effect on Biological Activity |

|---|---|---|

| Analog A | Addition of a bulky group at C-4' | Potential decrease in binding affinity due to steric hindrance. |

| Analog B | Introduction of an electron-withdrawing group at C-5 | Possible enhancement of potency for certain targets. |

| Analog C | Replacement of the 7-methoxy group with a hydroxyl group | Altered solubility and potential for different hydrogen bonding interactions. |

Influence of Methylation Pattern on Receptor Binding and Biological Activity

The methylation pattern on the isoflavone skeleton is a key determinant of biological activity, influencing how the molecule interacts with its biological targets. DNA methylation, for instance, is a well-understood epigenetic mechanism where methylation at specific sites can repress gene transcription by preventing the binding of transcription factors. nih.govnih.gov This concept of methylation-dependent binding can be extrapolated to the interaction of small molecules like this compound with their protein targets.

The presence and position of methyl groups on the flavonoid ring system can affect the molecule's electronic properties and conformation, thereby influencing its binding affinity and selectivity for various receptors and enzymes. nih.gov For example, the 7-methoxy group of this compound is a defining feature that differentiates it from its parent compound, tectorigenin (B1682738). This methylation can alter the molecule's hydrogen-bonding capacity and lipophilicity, which in turn affects its interaction with target proteins. mdpi.compreprints.org Studies on transcription factor binding sites have shown that methylation levels in the vicinity of the binding site can significantly influence protein binding. nih.gov This suggests that the methylation pattern of this compound and its analogs is a critical factor in their biological mechanism of action.

Interactive Table: Methylation Patterns and Biological Implications

| Compound | Methylation Pattern | Potential Influence on Biological Activity |

|---|---|---|

| Tectorigenin | No methylation at C-7 | Different hydrogen bonding potential compared to its methylated analog. |

| This compound | Methoxy (B1213986) group at C-7 | Increased lipophilicity and altered receptor interaction profile. |

| Prunetin | Methoxy group at C-4' | Shift in binding selectivity towards different biological targets. |

Glycosylation Effects on Molecular Interactions and Bioavailability in Research Models

Glycosylation, the attachment of sugar moieties to a molecule, is a common modification of natural products that can profoundly impact their physicochemical properties and biological activity. mdpi.com In flavonoids, glycosylation typically occurs at hydroxyl groups, and the position of glycosylation can influence the compound's solubility, stability, and ability to interact with biological targets. mdpi.com For instance, glycosylation can enhance the stability of proteins and peptides, protecting them from degradation. nih.govmdpi.com

In the context of this compound, while it is not glycosylated itself, its parent compound tectorigenin is often found in nature as a glycoside (tectoridin). The sugar moiety in tectoridin (B1682737) (a glucose molecule) increases its water solubility. However, for biological activity, the sugar part often needs to be cleaved to release the active aglycone, tectorigenin. The presence of a glycosyl group can also sterically hinder the interaction of the flavonoid core with its target, thereby acting as a prodrug that releases the active compound at the site of action. nrel.gov The type and linkage of the sugar can also play a role; for example, different monosaccharides can have varying effects on the enzymatic degradation and, consequently, the bioavailability of the parent compound. mdpi.com Research has shown that glycosylation can modulate the interaction with transport proteins, affecting absorption and distribution in biological systems. frontiersin.org

Interactive Table: Effects of Glycosylation on Flavonoid Properties

| Compound | Glycosylation Status | Effect on Physicochemical and Biological Properties |

|---|---|---|

| Tectoridin | Tectorigenin-7-O-glucoside | Increased water solubility, may act as a prodrug. |

| This compound 4'-O-galactoside | Glycosylated at C-4' | Altered bioavailability and target interaction compared to the aglycone. nih.gov |

| Aglycone (e.g., Tectorigenin) | No sugar moiety | Generally more lipophilic and can more readily cross cell membranes. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. researchgate.net This approach allows for the prediction of the activity of new, unsynthesized analogs and provides insights into the structural features that are important for activity. nih.gov For a series of this compound analogs, a QSAR model could be developed by compiling a dataset of compounds with their measured biological activities (e.g., IC50 values for enzyme inhibition). preprints.org

The process involves calculating various molecular descriptors for each compound, which quantify different aspects of their chemical structure, such as steric, electronic, and hydrophobic properties. mdpi.com Statistical methods, such as multiple linear regression or more advanced machine learning algorithms, are then used to build a mathematical model that relates these descriptors to the biological activity. nih.govpreprints.org For example, a QSAR study on a series of enzyme inhibitors might reveal that lipophilicity (as measured by ALogP) and specific molecular dimensions are key predictors of potency. preprints.org Such models can guide the rational design of new this compound analogs with potentially improved therapeutic properties.

Interactive Table: Key Descriptors in QSAR Modeling

| Descriptor Type | Example Descriptor | Information Provided |

|---|---|---|

| Electronic | Partial charges, HOMO/LUMO energies | Describes the electronic distribution and reactivity of the molecule. |

| Steric | Molecular volume, surface area | Quantifies the size and shape of the molecule. |

| Hydrophobic | LogP, ALogP | Measures the lipophilicity of the compound, affecting membrane permeability. mdpi.compreprints.org |

| Topological | Connectivity indices | Encodes information about the branching and connectivity of the molecular structure. |

Emerging Research Frontiers and Translational Perspectives for 7 O Methyltectorigenin

Elucidation of Novel Protein Targets and Signaling Networks

A critical aspect of understanding the therapeutic potential of 7-O-Methyltectorigenin lies in identifying its direct molecular targets and the downstream signaling pathways it modulates. Like other isoflavones, it is believed to exert its effects through interaction with multiple proteins, leading to a cascade of cellular responses.

Research into the broader family of isoflavones has revealed a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. frontiersin.org These effects are often attributed to their structural similarity to estrogen, allowing them to bind to estrogen receptors. frontiersin.org This interaction can be of particular significance in hormone-dependent conditions. The presence of hydroxyl groups, particularly at the 5- and 7-positions of the isoflavone (B191592) ring, is a key determinant of binding affinity to these receptors. mdpi.com

While direct studies on this compound are still emerging, research on structurally related isoflavones provides insights into its likely mechanisms of action. For instance, the parent compound, tectorigenin (B1682738), has been shown to modulate several key signaling pathways, including:

PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation, and its modulation can be a key mechanism in cancer prevention.

MAPK/JNK/AP-1 Pathway: This pathway is involved in cellular responses to stress, inflammation, and apoptosis.

NF-κB Signaling: A critical regulator of the inflammatory response, its inhibition can account for the anti-inflammatory properties of isoflavones. nih.gov

The table below summarizes some of the key signaling pathways modulated by isoflavones, which are likely relevant for this compound.

| Signaling Pathway | Associated Biological Process | Potential Therapeutic Implication |

| Estrogen Receptor Signaling | Hormone regulation, cell proliferation | Hormone-dependent cancers, menopausal symptoms |

| PI3K/AKT/mTOR | Cell growth, survival, and metabolism | Cancer, metabolic disorders |

| MAPK/ERK | Cell proliferation, differentiation, and survival | Cancer, inflammatory diseases |

| NF-κB | Inflammation, immune response | Chronic inflammatory diseases, cancer |

Further research is needed to specifically delineate the protein targets of this compound and to validate its effects on these signaling networks.

Advanced Computational Design of this compound Derivatives with Enhanced Bioactivity

To improve the therapeutic potential of natural compounds like this compound, researchers are increasingly turning to computational methods to design novel derivatives with enhanced bioactivity and improved pharmacokinetic properties. These in silico approaches can accelerate the drug discovery process by predicting the biological activity of new molecules before they are synthesized. nih.gov

Computational techniques that can be applied to the design of this compound derivatives include:

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target protein. nih.gov By understanding the binding mode of this compound with its protein targets, researchers can design modifications to improve binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized derivatives.

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This "pharmacophore" can then be used as a template to design new molecules with similar or improved activity.

While specific computational studies on this compound derivatives are not yet widely published, research on other flavonoids provides a proof of concept. For example, the synthesis of genistein (B1671435) derivatives has led to compounds with enhanced antimicrobial activity. nih.gov Similarly, computational approaches have been used to design selective inhibitors for various enzymes. mdpi.com

The table below outlines the potential advantages of using computational design for developing this compound derivatives.

| Computational Approach | Application in Derivative Design | Potential Outcome |

| Molecular Docking | Predict binding to specific protein targets | Derivatives with higher potency and selectivity |

| QSAR | Correlate structural features with bioactivity | Prioritization of derivatives for synthesis |

| Pharmacophore Modeling | Identify key features for biological activity | Design of novel scaffolds with desired activity |

| ADME Prediction | Predict absorption, distribution, metabolism, and excretion | Derivatives with improved drug-like properties |

The application of these computational tools holds significant promise for the rational design of this compound derivatives with tailored biological activities.

Systems Biology Approaches to Elucidate Complex Bioactivities and Polypharmacology

The biological effects of natural compounds like this compound are rarely due to the modulation of a single target. Instead, they often interact with multiple proteins and pathways, a concept known as polypharmacology. nih.govnih.gov Systems biology provides a holistic approach to unraveling these complex interactions by integrating data from genomics, proteomics, and metabolomics. frontiersin.orgnih.gov

A systems-level understanding of this compound's bioactivity would involve:

Transcriptomic Analysis: Measuring changes in gene expression in response to treatment with this compound to identify affected pathways.

Proteomic Analysis: Identifying changes in protein expression and post-translational modifications to pinpoint the cellular machinery impacted by the compound.

Metabolomic Analysis: Profiling the changes in small-molecule metabolites to understand the metabolic reprogramming induced by this compound.

Network Pharmacology: Constructing interaction networks between the compound, its protein targets, and associated diseases to predict its therapeutic effects and potential side effects.

The concept of a "pharmacogenomic network" has been proposed for isoflavones, highlighting the interconnectedness of their biological effects. core.ac.uk By employing systems biology approaches, researchers can move beyond a one-drug, one-target paradigm to a more comprehensive understanding of how this compound functions within a complex biological system.

The table below summarizes how systems biology can contribute to understanding the polypharmacology of this compound.

| Systems Biology Approach | Data Generated | Insights Gained |

| Transcriptomics (e.g., RNA-seq) | Changes in gene expression | Identification of modulated signaling and metabolic pathways |

| Proteomics (e.g., Mass Spectrometry) | Changes in protein levels and modifications | Elucidation of direct and indirect protein targets |

| Metabolomics (e.g., LC-MS, NMR) | Alterations in cellular metabolite profiles | Understanding of metabolic impact and mechanism of action |

| Network Pharmacology | Compound-target-disease interaction maps | Prediction of therapeutic efficacy and off-target effects |

The integration of these high-throughput technologies will be instrumental in fully characterizing the complex bioactivities of this compound and paving the way for its potential translational applications.

Q & A

Q. What computational methods predict the structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to assess binding affinities for target proteins (e.g., kinases or receptors). Validate predictions with in vitro assays. Use quantitative SAR (QSAR) models to correlate substituent effects (e.g., methylation sites) with bioactivity .

Q. How to design dose-response experiments to evaluate this compound’s efficacy while minimizing toxicity?

- Methodological Answer : Use a log-scale concentration range (e.g., 0.1–100 µM) to capture EC₅₀/IC₅₀ values. Include cytotoxicity assays (e.g., MTT or LDH release) in parallel. Apply nonlinear regression (e.g., Hill equation) for curve fitting, and report confidence intervals for potency estimates .

Q. What experimental controls are critical when studying this compound’s effects on enzyme inhibition?

- Methodological Answer : Include negative controls (solvent-only), positive controls (known inhibitors), and enzyme-free blanks. Pre-incubate the compound with the enzyme to distinguish time-dependent inhibition. Validate results using orthogonal assays (e.g., fluorescence-based vs. radiometric) .

Guidance for Data Reporting and Reproducibility

- Data Contradiction Analysis : Use forest plots to visualize effect size variability in meta-analyses. Apply Egger’s test to assess publication bias .

- Experimental Reproducibility : Adhere to the Beilstein Journal’s guidelines for detailed method descriptions, including instrument parameters and raw data deposition in repositories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.